![molecular formula C20H12Cl2N6O3S4 B14921073 N,N'-1,2,5-oxadiazole-3,4-diylbis{2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide}](/img/structure/B14921073.png)
N,N'-1,2,5-oxadiazole-3,4-diylbis{2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide}
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Overview
Description
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-[4-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a benzothiazole core with chlorinated substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-[4-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps. One common approach is the reaction of 2-chloro-5-chloromethylthiazole with allyl isothiocyanate under controlled conditions . This is followed by further functionalization to introduce the benzothiazole and oxadiazole moieties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-[4-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-[4-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its benzothiazole core.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-[4-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the application, but often involve disruption of cellular processes in microbes or cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share a similar core structure and have been studied for their antimicrobial and anticancer activities.
Organochlorine compounds: These include a wide range of chemicals with chlorinated substituents, used in various industrial applications.
Uniqueness
What sets 2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-[4-({2-[(5-CHLORO-1,3-BENZOTHIAZOL-2-YL)SULFANYL]ACETYL}AMINO)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE apart is its unique combination of benzothiazole and oxadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H12Cl2N6O3S4 |
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Molecular Weight |
583.5 g/mol |
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-[4-[[2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C20H12Cl2N6O3S4/c21-9-1-3-13-11(5-9)23-19(34-13)32-7-15(29)25-17-18(28-31-27-17)26-16(30)8-33-20-24-12-6-10(22)2-4-14(12)35-20/h1-6H,7-8H2,(H,25,27,29)(H,26,28,30) |
InChI Key |
CZNGYMORXVEODK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)SCC(=O)NC3=NON=C3NC(=O)CSC4=NC5=C(S4)C=CC(=C5)Cl |
Origin of Product |
United States |
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